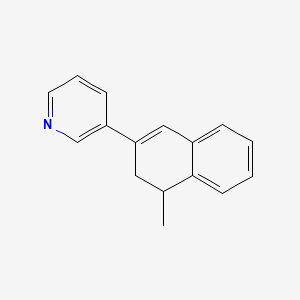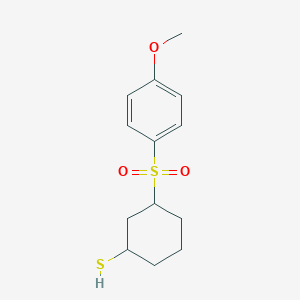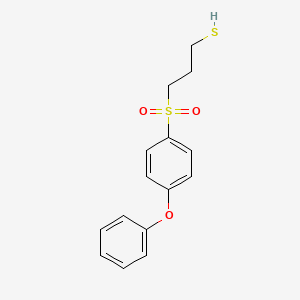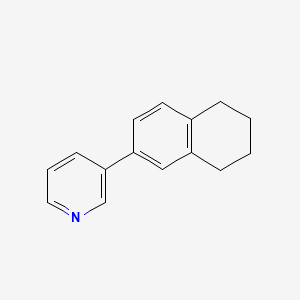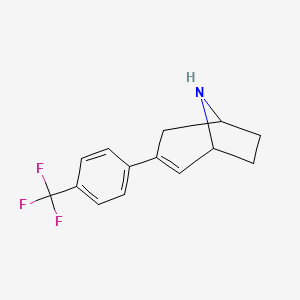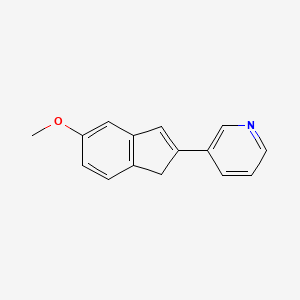
3-(5-methoxy-1H-inden-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methoxy-1H-inden-2-yl)pyridine is a heterocyclic compound that features both an indene and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-inden-2-yl)pyridine typically involves the formation of the indene ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the Fischer indole cyclization, where a precursor compound undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid . This is followed by further functionalization steps to introduce the methoxy group and the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methoxy-1H-inden-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The indene ring can be reduced to form a dihydroindene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(5-hydroxy-1H-inden-2-yl)pyridine, while reduction of the indene ring can produce 3-(5-methoxy-1,2-dihydro-1H-inden-2-yl)pyridine.
Wissenschaftliche Forschungsanwendungen
3-(5-Methoxy-1H-inden-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential applications in the development of pharmaceuticals due to its unique structure and reactivity.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 3-(5-methoxy-1H-inden-2-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indene and pyridine rings. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: Compounds containing an indole ring, such as tryptophan or serotonin.
Pyridine derivatives: Compounds like nicotine or pyridoxine (vitamin B6).
Uniqueness
3-(5-Methoxy-1H-inden-2-yl)pyridine is unique due to the combination of the indene and pyridine rings in a single molecule. This dual-ring system imparts distinct chemical and biological properties that are not commonly found in other compounds .
Eigenschaften
Molekularformel |
C15H13NO |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-(5-methoxy-1H-inden-2-yl)pyridine |
InChI |
InChI=1S/C15H13NO/c1-17-15-5-4-11-7-13(8-14(11)9-15)12-3-2-6-16-10-12/h2-6,8-10H,7H2,1H3 |
InChI-Schlüssel |
KPJYOCDWGFDTFR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CC(=C2)C3=CN=CC=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



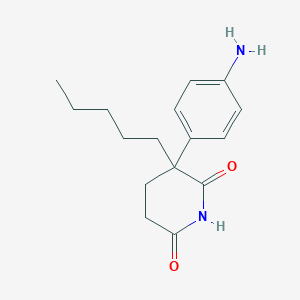
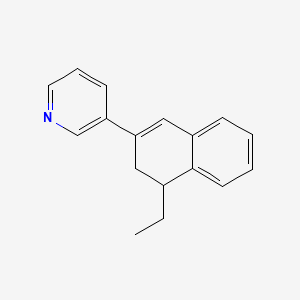
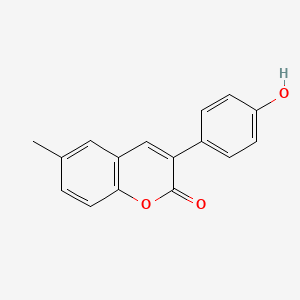
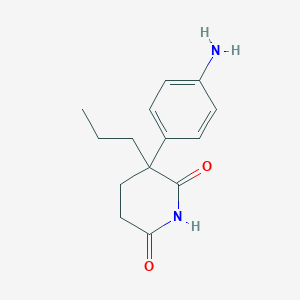

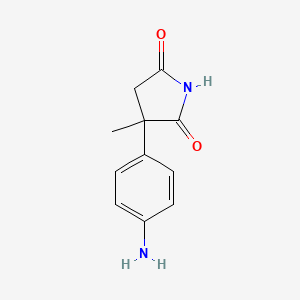
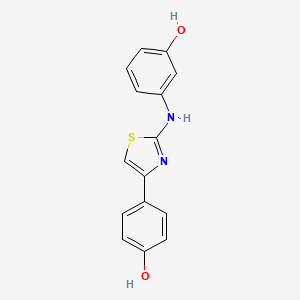
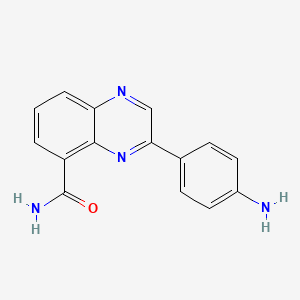
![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
